molecular formula C8F16O2S B15289816 Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- CAS No. 68156-00-3

Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)-

Cat. No.: B15289816
CAS No.: 68156-00-3
M. Wt: 464.13 g/mol
InChI Key: XLCQIAITJZQFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- (CAS 68156-00-3) is a highly fluorinated sulfonyl fluoride derivative. Its molecular formula is inferred as C₈F₁₅FO₃S, featuring a cyclohexane backbone substituted with two trifluoromethyl groups and nine fluorine atoms, coupled with a sulfonyl fluoride (-SO₂F) functional group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their chemical stability and resistance to degradation. Its potassium salt counterpart (CAS 68156-01-4) is documented in regulatory frameworks, indicating its industrial relevance and environmental concerns.

Properties

CAS No.

68156-00-3

Molecular Formula

C8F16O2S

Molecular Weight

464.13 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane-1-sulfonyl fluoride

InChI

InChI=1S/C8F16O2S/c9-1(7(18,19)20)2(8(21,22)23,27(24,25)26)4(12,13)6(16,17)5(14,15)3(1,10)11

InChI Key

XLCQIAITJZQFTE-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)F)(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents . Industrial production methods may involve the use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to facilitate the chlorine-fluorine exchange of arenesulfonyl chloride .

Chemical Reactions Analysis

Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Common Reagents and Conditions: Typical reagents include potassium fluoride, phase transfer catalysts, and various nucleophiles.

Scientific Research Applications

Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- involves its interaction with molecular targets, such as amino acids and proteins. The sulfonyl fluoride group can form covalent bonds with active-site residues in enzymes, leading to enzyme inactivation. This property is exploited in the development of enzyme inhibitors and covalent probes .

Comparison with Similar Compounds

Fluorinated Cyclohexanesulfonyl Fluorides

The following compounds share structural similarities with Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)-:

Compound Name CAS Molecular Formula Fluorination Pattern Key Properties Regulatory Status
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- 68156-00-3 C₈F₁₅FO₃S Nonafluoro + bis(trifluoromethyl) High fluorination; sulfonyl fluoride reactivity EPA reporting (Toxic Release Inventory)
1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-sulfonyl fluoride 355-03-3 C₆F₁₁SO₂F Undecafluoro substitution Higher fluorine density; smaller molecular size Not explicitly regulated
1,2,2,3,3,4,4,5,5,6-Decafluoro-6-(trifluoromethyl)cyclohexanesulfonyl fluoride 68318-34-3 C₇F₁₃SO₂F Decafluoro + trifluoromethyl Predicted collision cross-section (CCS): 173.0 Ų (M+H⁺) Limited regulatory data
1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonyl fluoride 68156-06-9 C₈F₁₅SO₂F Decafluoro + pentafluoroethyl Branched perfluoroalkyl chain No public toxicity assessments

Key Observations :

  • Fluorination and Reactivity: The nonafluorobis(trifluoromethyl) derivative (68156-00-3) exhibits higher fluorine content compared to undecafluoro-substituted analogs (e.g., 355-03-3). Sulfonyl fluorides are reactive intermediates in synthesizing surfactants and polymers, but their stability varies with fluorination patterns.

Sulfonic Acid Salts and Derivatives

Compound Name CAS Molecular Formula Functional Group Applications Regulatory Status
Cyclohexanesulfonic acid, nonafluorobis(trifluoromethyl)-, potassium salt 68156-01-4 C₈F₁₅KO₃S Sulfonate (-SO₃⁻K⁺) Surfactant, corrosion inhibitor Listed under EPA’s Toxic Chemical Release Reporting
Cyclohexanesulfonic acid, decafluoro(trifluoromethyl)-, potassium salt 68156-07-0 C₇F₁₃KO₃S Sulfonate (-SO₃⁻K⁺) Industrial coatings, firefighting foams Subject to EPA monitoring

Key Observations :

  • Functional Group Differences: Sulfonyl fluorides (-SO₂F) are precursors to sulfonates (-SO₃⁻), which are persistent environmental pollutants.
  • Regulatory Focus : Both sulfonyl fluorides and sulfonates are under increasing scrutiny, but sulfonates face stricter reporting requirements due to established toxicity data.

Research Findings and Data Gaps

  • Synthesis and Stability: Sulfonyl fluorides like 68156-00-3 are synthesized via fluorination of cyclohexane precursors. Their stability in aqueous environments is higher than non-fluorinated analogs but lower than sulfonates.
  • Environmental Impact: The potassium salt (68156-01-4) has been detected in industrial wastewater, with long-term persistence in ecosystems.
  • Data Gaps : Predicted CCS values () require experimental validation. Toxicity profiles for most sulfonyl fluorides remain uncharacterized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.